molecular formula C14H29ClO B102493 2-(2-Chloroethoxy)dodecane CAS No. 17648-35-0

2-(2-Chloroethoxy)dodecane

Cat. No. B102493
CAS RN: 17648-35-0
M. Wt: 248.83 g/mol
InChI Key: ZAPKUYIWBQHURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethoxy)dodecane, also known as C12E2, is a non-ionic surfactant widely used in various scientific research applications. It is a clear, colorless liquid that is soluble in water and organic solvents. C12E2 is commonly used as a detergent, emulsifier, and dispersant in protein and membrane research, drug delivery, and other biological applications.

Mechanism Of Action

2-(2-Chloroethoxy)dodecane works by interacting with the hydrophobic regions of the membrane protein, disrupting the lipid bilayer and allowing the protein to be solubilized. The surfactant molecules form a micelle around the protein, shielding it from the surrounding environment and preventing it from denaturing.

Biochemical And Physiological Effects

2-(2-Chloroethoxy)dodecane has been shown to have minimal effects on the activity and function of membrane proteins. It does not significantly alter the structure or stability of the protein, making it an ideal detergent for protein research. However, it is important to note that 2-(2-Chloroethoxy)dodecane can interact with other biomolecules in the sample, potentially affecting the overall composition and activity of the sample.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Chloroethoxy)dodecane in scientific research is its ability to solubilize and stabilize membrane proteins without significantly affecting their activity or structure. It is also relatively easy to use and can be applied to a variety of biological samples. However, 2-(2-Chloroethoxy)dodecane has some limitations, including its potential to interact with other biomolecules in the sample and its limited solubility in some organic solvents.

Future Directions

There are several future directions for research involving 2-(2-Chloroethoxy)dodecane. One area of focus is the development of new surfactants with improved properties for membrane protein research. Another area of interest is the use of 2-(2-Chloroethoxy)dodecane in drug delivery systems, where it can be used to solubilize hydrophobic drugs and improve their bioavailability. Additionally, further research is needed to fully understand the interactions between 2-(2-Chloroethoxy)dodecane and other biomolecules in biological samples.

Synthesis Methods

The synthesis of 2-(2-Chloroethoxy)dodecane involves the reaction of 2-chloroethanol with dodecene in the presence of a strong base such as sodium hydroxide. The reaction yields 2-(2-Chloroethoxy)dodecane along with some side products that are removed by purification.

Scientific Research Applications

2-(2-Chloroethoxy)dodecane is widely used in scientific research for its ability to solubilize and stabilize membrane proteins. It is also used as a detergent to extract and purify membrane proteins from biological samples. 2-(2-Chloroethoxy)dodecane has been shown to be effective in solubilizing a variety of membrane proteins, including G-protein coupled receptors, ion channels, and transporters.

properties

CAS RN

17648-35-0

Product Name

2-(2-Chloroethoxy)dodecane

Molecular Formula

C14H29ClO

Molecular Weight

248.83 g/mol

IUPAC Name

2-(2-chloroethoxy)dodecane

InChI

InChI=1S/C14H29ClO/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14H,3-13H2,1-2H3

InChI Key

ZAPKUYIWBQHURG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C)OCCCl

Canonical SMILES

CCCCCCCCCCC(C)OCCCl

synonyms

2-Chloroethyl(1-methylundecyl) ether

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.